molecular formula C17H21N3O2S B2551052 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-20-7

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2551052
CAS No.: 869075-20-7
M. Wt: 331.43
InChI Key: DLYHYIUFTJVQSP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a phenethylcarbamimidoyl moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. This precursor is then reacted with phenethylamine under controlled conditions to form the desired compound. Common reagents used in this synthesis include sulfonyl chlorides and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-ethynyl-N,4-dimethylbenzenesulfonamide

Uniqueness

3,4-dimethyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency or selectivity in certain applications, making it a valuable tool in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-2-(2-phenylethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13-8-9-16(12-14(13)2)23(21,22)20-17(18)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYHYIUFTJVQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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